molecular formula C4H6N2S B1582229 3-Methylisothiazol-5-amine CAS No. 24340-76-9

3-Methylisothiazol-5-amine

Cat. No.: B1582229
CAS No.: 24340-76-9
M. Wt: 114.17 g/mol
InChI Key: CQMHIXRPQGPCNT-UHFFFAOYSA-N
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Description

3-Methylisothiazol-5-amine: is an organic compound with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol . It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

3-Methylisothiazol-5-amine is a member of the isothiazolinone class of compounds, which are known for their bacteriostatic and fungiostatic activity . The primary targets of this compound are life-sustaining enzymes, specifically those enzymes with thiols at their active sites .

Mode of Action

The mode of action of this compound involves inhibiting the activity of these enzymes. This inhibition is achieved through the formation of mixed disulfides upon treatment with such species . This interaction with its targets leads to the disruption of essential biological processes, thereby exerting its bacteriostatic and fungiostatic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those that involve the targeted enzymes. The downstream effects of this disruption can include the inhibition of microbial growth, as these enzymes often play crucial roles in the survival and proliferation of bacteria and fungi .

Pharmacokinetics

It is known that isothiazolinones, in general, are used in various applications due to their stability and effectiveness as biocides . The ADME properties of this compound and their impact on bioavailability would be an important area for future research.

Result of Action

The result of the action of this compound is the inhibition of microbial growth. By targeting and inhibiting essential enzymes, this compound disrupts key biological processes in bacteria and fungi, leading to their inability to survive and proliferate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of isothiazolinones as biocides can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, isothiazolinones, including this compound, are known to pose ecotoxicological hazards, and their use is restricted by legislation in some regions .

Biochemical Analysis

Biochemical Properties

3-Methylisothiazol-5-amine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolidinyl ureas, which are potent FPR2 selective agonists used for heart failure prevention . It interacts with various enzymes and proteins, including proteases and aldose reductase. These interactions are crucial for its biological activity. For instance, this compound acts as an inhibitor of proteases, which are enzymes that break down proteins into smaller peptides or amino acids . This inhibition can modulate various physiological processes, including inflammation and immune response.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain bacterial and fungal cells by disrupting their cellular functions . Additionally, this compound can induce oxidative stress in cells by interacting with thiol-containing compounds such as glutathione and cysteine, leading to the formation of disulfide derivatives . This oxidative stress can result in cellular growth inhibition and cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It readily reacts with thiol-containing compounds, forming disulfide derivatives that impair key cellular functions . This compound also acts as an inhibitor of proteases and aldose reductase, thereby modulating various biochemical pathways. The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable in acidic media but may degrade under alkaline conditions . Long-term exposure to this compound can result in sustained oxidative stress and cellular damage. In in vitro studies, it has been observed that the compound can cause cellular growth inhibition within minutes and cell death within hours . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as the inhibition of proteases and aldose reductase. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe effects on cellular function and viability.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes bioactivation to form reactive intermediates that can conjugate with glutathione . This bioactivation process involves sulfur oxidation followed by glutathione attack at the 4-position of the isothiazole ring, resulting in the formation of glutathione conjugates . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can localize to various cellular compartments, including the cytoplasm and organelles such as mitochondria and peroxisomes . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific sites within the cell. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisothiazol-5-amine can be synthesized through several methods. One common synthetic route involves the cyclization of thioacrylamides or 3,3’-dithiopropionamides . The reaction conditions typically include the use of solvents such as acetonitrile and water, with the addition of acids like phosphoric acid or formic acid for specific applications .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Methyl-1,2-thiazol-5-amine
  • 3-Methyl-5-aminoisothiazole
  • 3-Methyl-5-isothiazolamine
  • 3-Methyl-5-isothiazolylamine
  • 5-Amino-2-methylisothiazole
  • 5-Amino-3-methylisothiazole
  • 5-Isothiazolamine, 3-methyl-
  • Isothiazole, 5-amino-3-methyl-

Uniqueness: 3-Methylisothiazol-5-amine stands out due to its specific structural features and reactivity. Its unique combination of sulfur and nitrogen atoms in the ring imparts distinct chemical properties, making it valuable for various applications. Additionally, its antimicrobial and enzyme inhibitory activities differentiate it from other similar compounds .

Properties

IUPAC Name

3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMHIXRPQGPCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179080
Record name 3-Methylisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-76-9
Record name 5-Amino-3-methylisothiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylisothiazol-5-amine
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Record name 3-Methylisothiazol-5-amine
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Record name 3-methylisothiazol-5-amine
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Record name 3-Methylisothiazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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